(4-Bromobenzyl)hydrazine sulfate
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Overview
Description
(4-Bromobenzyl)hydrazine sulfate is an organic compound with the molecular formula C7H11BrN2O4S and a molecular weight of 299.14 g/mol . It is a hydrazine derivative that features a bromobenzyl group attached to the hydrazine moiety, and it is commonly used in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-Bromobenzyl)hydrazine sulfate typically involves several steps, including diazotization, reduction, purification, and salification . One common method starts with the diazotization of 4-bromoaniline to form a diazonium salt, which is then reduced using zinc powder and concentrated hydrochloric acid. The resulting product is purified and converted to the sulfate salt using acetone .
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves maintaining strong acidity during the diazotization and reduction steps to ensure complete reactions. The use of acetone in the salification step helps improve the purity and appearance of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromobenzyl)hydrazine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder and concentrated hydrochloric acid are commonly used as reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted benzyl hydrazines .
Scientific Research Applications
(4-Bromobenzyl)hydrazine sulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromobenzyl)hydrazine sulfate involves its interaction with molecular targets through nucleophilic addition reactions. The hydrazine moiety can form hydrazones with aldehydes and ketones, which can then undergo further reactions such as the Wolff-Kishner reduction to yield alkanes . This compound can also participate in substitution reactions, where the bromine atom is replaced by other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorobenzyl)hydrazine sulfate
- (4-Fluorobenzyl)hydrazine sulfate
- (4-Methylbenzyl)hydrazine sulfate
Uniqueness
(4-Bromobenzyl)hydrazine sulfate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to other halogenated benzyl hydrazines. The bromine atom can be selectively replaced in substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(4-bromophenyl)methylhydrazine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.H2O4S/c8-7-3-1-6(2-4-7)5-10-9;1-5(2,3)4/h1-4,10H,5,9H2;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQTWAZLZKKNEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)Br.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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